Product packaging for N,N-Diallyl-2,2,2-trifluoroacetamide(Cat. No.:CAS No. 14618-49-6)

N,N-Diallyl-2,2,2-trifluoroacetamide

Cat. No.: B087254
CAS No.: 14618-49-6
M. Wt: 193.17 g/mol
InChI Key: YLFAOCVUPKJNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Diallyl-2,2,2-trifluoroacetamide (DAF) is a fluorinated acetamide derivative with the molecular formula C₈H₁₀F₃NO (CAS: 14618-49-6) and a molecular weight of 193.17 g/mol . It is a liquid at room temperature with a density of 1.1300 g/cm³ and a refractive index of 1.4130 . DAF is widely utilized as a substrate in ring-closing metathesis (RCM) reactions, particularly with silica-immobilized Hoveyda-Grubbs catalysts, to synthesize cyclic organic compounds . Its diallyl substituents enhance reactivity in catalytic processes, making it a critical building block in synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10F3NO B087254 N,N-Diallyl-2,2,2-trifluoroacetamide CAS No. 14618-49-6

Properties

IUPAC Name

2,2,2-trifluoro-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c1-3-5-12(6-4-2)7(13)8(9,10)11/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFAOCVUPKJNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289115
Record name N,N-Diallyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14618-49-6
Record name 2,2,2-Trifluoro-N,N-di-2-propen-1-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14618-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 59282
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diallyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diallyl-2,2,2-trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the amine groups of diallylamine attack the electrophilic carbonyl carbon of TFAA. The stoichiometric ratio is critical, with a 1:2 molar ratio of TFAA to diallylamine ensuring complete conversion. The general equation is:

CF3CO2O+2CH2CH=CH2NH2CF3CON(CH2CH=CH2)2+CH3COOH\text{CF}3\text{CO}2\text{O} + 2 \text{CH}2\text{CH=CH}2\text{NH}2 \rightarrow \text{CF}3\text{CON}(\text{CH}2\text{CH=CH}2)2 + \text{CH}3\text{COOH}

Decarboxylative Amidation Using 1,4,2-Dioxazol-5-One

Emerging methodologies explore decarboxylative amidation as an alternative route. This method utilizes 1,4,2-dioxazol-5-one as an amidating reagent, enabling direct coupling of trifluoroacetic acid with diallylamine.

Reaction Pathway

The process involves base-mediated activation of the carboxylic acid, followed by nucleophilic attack by diallylamine. Strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazene are critical for deprotonation and intermediate stabilization.

CF3COOH+C6H11NDBUCF3CON(CH2CH=CH2)2+CO2\text{CF}3\text{COOH} + \text{C}6\text{H}{11}\text{N} \xrightarrow{\text{DBU}} \text{CF}3\text{CON}(\text{CH}2\text{CH=CH}2)2 + \text{CO}2

Solvent and Base Screening

Studies comparing dimethylsulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) identified DMSO as optimal, achieving 83% yield due to its high polarity and ability to stabilize transition states. Weak bases (e.g., TEA) resulted in <10% conversion, underscoring the necessity for strong bases.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary preparation methods:

ParameterTFAA-Diallylamine RouteDecarboxylative Amidation
Yield 85–90%75–83%
Reaction Time 2–4 hours6–12 hours
Byproducts Acetic acidCO₂
Scalability Industrial-readyLaboratory-scale
Cost Efficiency High (bulk reagents)Moderate (specialized reagents)

Industrial Production and Process Design

Large-scale synthesis of DAF prioritizes cost-effectiveness and safety. Key considerations include:

  • Feedstock Purity : ≥99% TFAA and diallylamine minimize side reactions.

  • Waste Management : Acetic acid recovery via distillation reduces environmental impact.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported bases) are under investigation to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: N,N-Diallyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Ring-Closing Metathesis (RCM): This reaction is facilitated by catalysts such as Hoveyda-Grubbs type catalysts.

    Substitution Reactions: The compound can participate in substitution reactions where the allyl groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Catalysts: Hoveyda-Grubbs type catalysts are commonly used for ring-closing metathesis reactions.

    Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis:
DAF is primarily utilized as a substrate in organic synthesis, particularly in ring-closing metathesis (RCM) reactions. These reactions are crucial for synthesizing cyclic compounds, which are often essential in pharmaceuticals and materials science. The mechanism involves the formation of metallacyclobutane intermediates that rearrange to yield the desired cyclic products .

2. Reaction Pathways:
The compound participates in several types of reactions:

  • Ring-Closing Metathesis (RCM): DAF is an effective substrate for RCM facilitated by Hoveyda-Grubbs type catalysts, which are known for their efficiency in forming cyclic structures .
  • Substitution Reactions: The allyl groups in DAF can be substituted with other functional groups under specific conditions, allowing for further functionalization of the compound.

Biological Research

1. Potential Biological Activities:
Research is ongoing to explore the biological activities of DAF and its derivatives. Initial studies suggest that compounds derived from DAF may exhibit various pharmacological properties, including anti-cancer effects. The trifluoromethyl group enhances biological activity by improving the compound's interaction with biological targets.

2. Drug Development:
DAF's unique structure makes it a candidate for drug development. Its derivatives are being investigated for potential therapeutic applications, particularly in oncology where novel compounds are needed to combat resistant cancer cell lines .

Industrial Applications

1. Material Science:
In addition to its role in chemical synthesis, DAF is employed in material science for the production of polymers and other materials. Its reactivity allows it to serve as a precursor for creating complex materials with specific properties tailored for various applications .

2. Pharmaceutical Industry:
DAF is recognized as an important intermediate in pharmaceutical synthesis. Its ability to facilitate complex organic reactions makes it valuable for developing new drugs and therapeutic agents .

Case Studies and Research Findings

Several studies have documented the effectiveness of DAF in various applications:

StudyApplicationFindings
Organic SynthesisDemonstrated successful RCM using DAF as a substrate leading to high-yield cyclic products.
Cancer ResearchInvestigated derivatives of DAF showing potential anti-cancer activities against specific cell lines.
Material ScienceExplored DAF's role in synthesizing new polymeric materials with enhanced properties.

Mechanism of Action

The mechanism of action of N,N-Diallyl-2,2,2-trifluoroacetamide involves its interaction with catalysts to facilitate ring-closing metathesis reactions. The molecular targets include the double bonds in the allyl groups, which undergo metathesis to form cyclic compounds. The pathways involved include the formation of metallacyclobutane intermediates, which then rearrange to form the desired ring-closed products .

Comparison with Similar Compounds

Table 1: Structural Comparison of Trifluoroacetamide Derivatives

Compound Name CAS Molecular Formula Molecular Weight Key Substituents
N,N-Diallyl-2,2,2-trifluoroacetamide 14618-49-6 C₈H₁₀F₃NO 193.17 Two allyl groups
N-Benzyl-2,2,2-trifluoroacetamide - C₉H₈F₃NO 209.16 Benzyl group
N,N-Diethyl-2,2,2-trifluoroacetamide 360-92-9 C₆H₁₀F₃NO 169.15 Two ethyl groups
N,N-Diallyl-2,2-dichloroacetamide 37764-25-3 C₈H₁₁Cl₂NO 208.09 Dichloroacetamide core
N-Methyl-2,2,2-trifluoroacetamide 815-06-5 C₃H₄F₃NO 127.07 Methyl group
  • DAF ’s diallyl groups enable high reactivity in metathesis reactions, while N-benzyl-2,2,2-trifluoroacetamide ’s aromatic substituent enhances biological interactions .
  • N,N-Diethyl-2,2,2-trifluoroacetamide ’s ethyl groups reduce steric hindrance, favoring use as a solvent or intermediate .
  • N,N-Diallyl-2,2-dichloroacetamide (Dichlormid) replaces fluorine with chlorine, increasing herbicidal safener activity .

Antimicrobial and Antioxidant Activity

N-Benzyl-2,2,2-trifluoroacetamide exhibits broad-spectrum antifungal activity, with MIC values ranging from 15.62 μg/mL (Aspergillus flavus) to 62.5 μg/mL (Candida albicans) . Its antioxidant capacity reaches 78.97% at 1,000 μg/mL in DPPH assays, surpassing some standards .

Molecular Docking and Enzyme Interactions

  • N-Benzyl-2,2,2-trifluoroacetamide binds to AmpC β-lactamase (PDB: 1KE4) with a free energy of -5.53 kcal/mol , forming hydrogen bonds with Tyr250 and Pro304 .
  • In contrast, DAF lacks reported biological activity but demonstrates superior catalytic performance in RCM reactions, achieving high conversion rates with Hoveyda-Grubbs catalysts .

Biological Activity

N,N-Diallyl-2,2,2-trifluoroacetamide (DAF) is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula CF3CON(CH2CH=CH2)2. Its unique structure incorporates a trifluoroacetamide group, which enhances its reactivity and biological properties. The compound is synthesized through the reaction of trifluoroacetic anhydride with diallylamine under controlled conditions.

The biological activity of DAF is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

  • Metathesis Reactions : DAF participates in ring-closing metathesis (RCM), facilitating the formation of cyclic compounds that may exhibit enhanced biological activity.
  • Catalyst Interaction : Its interaction with catalysts, such as Hoveyda-Grubbs type catalysts, allows for efficient conversion in synthetic applications that could lead to biologically active compounds .

Antimicrobial Properties

Research has indicated that derivatives of DAF possess antimicrobial activities. For example, studies have shown that certain DAF derivatives exhibit significant inhibitory effects against various pathogens. The minimum inhibitory concentrations (MICs) for these derivatives ranged from 0.02 to 0.52 mg/ml against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method on Vero cells revealed that some DAF derivatives have reasonable cytotoxic profiles. The half-maximal lethal concentration (LC50) values varied significantly among different derivatives, indicating a potential for selective cytotoxicity against cancer cells while sparing normal cells .

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of DAF derivatives against E. coli and S. aureus.
    • Results indicated that certain derivatives had an MIC of 0.07 mg/ml against E. coli, showcasing their potential as antimicrobial agents.
  • Cytotoxicity in Cancer Cells :
    • In vitro tests demonstrated that specific DAF derivatives inhibited cancer cell proliferation with LC50 values ranging from 30 to 689 µg/ml.
    • These findings suggest a promising avenue for developing anticancer therapies based on DAF derivatives.

Comparative Analysis

To better understand the biological activity of DAF, a comparison with similar compounds is essential:

CompoundStructure TypeAntimicrobial Activity (MIC)Cytotoxicity (LC50)
This compoundTrifluoroacetamide derivative0.07 mg/ml30 - 689 µg/ml
N,N-DiallylamineAmine derivativeNot specifiedHigher LC50
N,N-DiallylmethylamineMethyl derivativeNot specifiedHigher LC50

Q & A

Q. What role does N,N-Diallyl-2,2,2-trifluoroacetamide (DAF) play in ring-closing metathesis (RCM) reactions?

DAF serves as a substrate in RCM reactions to form cyclic olefins. Its structure allows for efficient metathesis due to the reactivity of the diallyl groups. In catalytic studies, DAF is used to evaluate immobilized catalysts (e.g., Hoveyda–Grubbs-type carbenes on mesoporous supports like SBA-15 or MCM-41). The reaction efficiency depends on pore size and diffusion limitations within the catalyst support .

Q. What analytical techniques are recommended for characterizing trifluoroacetamide derivatives like DAF?

Spectroscopic methods (NMR, IR) and crystallographic techniques (single-crystal XRD) are critical for structural confirmation. For example, XRD can resolve bond torsions and molecular conformations, as demonstrated in studies of related N-benzyl-2,2,2-trifluoroacetamide derivatives . Purity can be assessed via chromatography (HPLC) or mass spectrometry.

Advanced Research Questions

Q. How does the pore architecture of mesoporous supports influence catalytic efficiency in RCM of DAF?

Pore size and structure directly impact diffusion rates and accessibility of the catalyst active sites. For instance, SBA-15 (6.2 nm pores) showed higher initial reaction rates compared to MCM-41 (4.0 nm) due to reduced steric hindrance. However, immobilized catalysts still underperform homogeneous counterparts, highlighting trade-offs between reusability and activity .

Q. What methodological approaches reconcile contradictions in reaction rates between immobilized and homogeneous catalysts for DAF-based RCM?

Kinetic studies comparing turnover frequencies (TOFs) and activation energies can identify diffusion vs. electronic effects. For example, despite lower rates, SBA-15-supported catalysts offer easier separation and reuse. Combining pore engineering (e.g., hierarchical structures) with ligand optimization may bridge this gap .

Q. How can molecular docking inform the design of DAF derivatives for biological applications?

While DAF’s bioactivity is less studied, methodologies from related compounds (e.g., N-benzyl-2,2,2-trifluoroacetamide) can be adapted. AutoDock Tools and binding energy calculations predict interactions with enzymes like AmpC beta-lactamase. Hydrogen bonding and hydrophobic interactions with active-site residues (e.g., TYR250, PRO304) guide structural modifications for enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyl-2,2,2-trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
N,N-Diallyl-2,2,2-trifluoroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.